molecular formula C9H14N2O2 B2386608 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1520389-49-4

2-[3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2386608
CAS No.: 1520389-49-4
M. Wt: 182.223
InChI Key: WELZJEHPXPFAPX-UHFFFAOYSA-N
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Description

2-[3-(Propan-2-yl)-1H-pyrazol-1-yl]propanoic acid is a pyrazole-based carboxylic acid derivative with a molecular formula of C₉H₁₄N₂O₂ (molecular weight: ~182.22 g/mol). Its structure comprises a pyrazole ring substituted at the 3-position with an isopropyl group (propan-2-yl) and linked to a propanoic acid moiety via the 1-position nitrogen of the pyrazole. The compound’s key functional groups—the pyrazole heterocycle and carboxylic acid—impart distinct physicochemical properties, including acidity (pKa ~4.2–4.5 for the carboxylic acid) and moderate lipophilicity (estimated logP ~1.2–1.5). These features make it a candidate for applications in medicinal chemistry, agrochemicals, or as a ligand in coordination chemistry .

Properties

IUPAC Name

2-(3-propan-2-ylpyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6(2)8-4-5-11(10-8)7(3)9(12)13/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELZJEHPXPFAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-propan-2-ylpyrazole with a suitable propanoic acid derivative under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as esterification, hydrolysis, and purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium or platinum. Reaction conditions may vary depending on the desired product and include parameters such as temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-[3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Electronic and Steric Effects
  • This enhances solubility in aqueous media but may reduce membrane permeability . Key difference: Higher molecular weight (271.28 vs. 182.22) and electronegative substituent.
  • 2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (C₈H₉F₃N₂O₂; MW 228.17): The trifluoromethyl group (stronger electron-withdrawing than isopropyl) increases acidity and metabolic stability.
  • 3-[3-(Dipropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid (C₁₃H₂₁N₃O₃; MW 267.33): The carbamoyl group introduces hydrogen-bonding capacity (logP 0.48) and hydrophilicity, contrasting with the hydrophobic isopropyl group. This compound’s higher polar surface area (59.7 Ų) may improve solubility but reduce blood-brain barrier penetration .
Structural Complexity
  • The dimethyl substitution on pyrazole adds steric hindrance . Key difference: Extended aromatic system (phenyl group) vs. direct linkage in the target compound.

Modifications to the Propanoic Acid Chain

  • 2-(Cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (C₁₀H₁₂F₃N₃O₂; MW 263.22): The cyclopropylamino group introduces a basic nitrogen, altering ionization (pKa ~8–9 for the amine) and creating a zwitterionic structure at physiological pH. This contrasts with the target compound’s unmodified carboxylic acid chain .
  • 3-[4-(Methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid (C₈H₁₀N₂O₄; MW 198.17): The methoxycarbonyl substituent (ester) increases polarity and susceptibility to hydrolysis in vivo. The higher molecular weight (198.17 vs. 182.22) may slow diffusion rates .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP Polar Surface Area (Ų) Key Substituent Effect
Target compound 182.22 ~1.4 ~50 Isopropyl (hydrophobic, bulky)
2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]propanoic acid 271.28 ~0.9 ~70 Difluoromethyl (electron-withdrawing)
3-[3-(Dipropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid 267.33 0.48 59.7 Carbamoyl (hydrogen-bonding)
3-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]propanoic acid 244.29 ~2.1 ~85 Phenyl spacer (planar, conjugated)

Biological Activity

2-[3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid, also known as 3-[3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid, is a compound belonging to the pyrazole family of heterocyclic compounds. Pyrazoles are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

PropertyValue
Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
IUPAC Name 3-(3-propan-2-ylpyrazol-1-yl)propanoic acid
Canonical SMILES CC(C)C1=NN(C=C1)CCC(=O)O

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for anti-inflammatory drug development.

Pharmacological Properties

Research has indicated that pyrazole derivatives exhibit a range of pharmacological activities:

  • Anti-inflammatory Activity : Several studies have documented the anti-inflammatory effects of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibition of COX enzymes, leading to decreased levels of pro-inflammatory mediators .
  • Antimicrobial Activity : The compound has shown promising results in antimicrobial assays against various pathogens. It has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison is made with other pyrazole derivatives:

Compound NameAnti-inflammatory ActivityAntimicrobial Activity
3-(4-Methyl-1H-pyrazol-1-yl)propanoic acidModerateHigh
3-(5-Hydroxy-1H-pyrazol-4-yl)propanoic acidHighModerate
This compound High High

This table illustrates that while many pyrazole derivatives possess beneficial properties, the specific substitution pattern in this compound may confer enhanced activities.

Study on Anti-inflammatory Effects

In a study published in Pharmaceutical Research, researchers investigated the anti-inflammatory properties of various pyrazole derivatives. They found that this compound significantly reduced inflammation in murine models by inhibiting COX activity and reducing cytokine production.

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of pyrazole derivatives reported that this compound exhibited potent activity against multiple bacterial strains. The study emphasized its potential as a lead compound for developing new antibiotics .

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